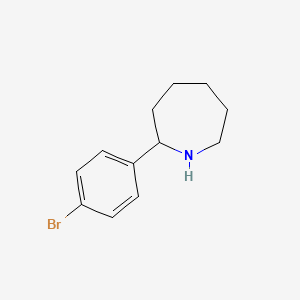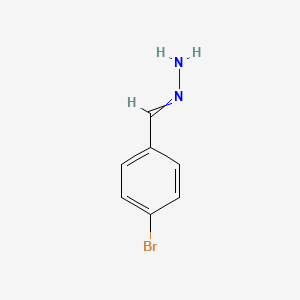![molecular formula C5H9N3OS2 B1273453 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 82381-77-9](/img/structure/B1273453.png)
5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields. The thiadiazole moiety is a common feature in compounds with potential pharmacological properties, including anticancer, antileishmanial, and corrosion inhibition activities . The presence of a methoxyethylthio group suggests potential modifications in the compound's physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the preparation of 5-ethoxy-Δ^4-1,2,4-thiadiazolines involves the reaction of potassium ethoxythiocarbonylcyanamide with N-chloro compounds . Similarly, the ibuprofen-thiadiazole hybrid compound was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods indicate that the synthesis of "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" would likely involve a cyclization step and subsequent functionalization to introduce the methoxyethylthio group.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are often used to predict the electronic properties and molecular geometry, which are in good agreement with experimental data . These analyses provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular structure of "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine".
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including amidination, ring opening, and hydrogen bonding interactions . The reactivity of the thiadiazole ring can lead to the formation of different products, such as 1,3,5-triazines, when reacted with aliphatic amines . Additionally, hydrogen bonding plays a significant role in the formation of molecular cocrystals and salts, as observed in the structures of thiadiazole compounds with carboxylic acids . These reactions are indicative of the potential reactivity of "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the vibrational analysis of the ibuprofen-thiadiazole hybrid compound revealed the presence of strong signals in the infrared and Raman spectra, suggesting partial double bond character in the thiadiazole moiety . The corrosion inhibition properties of a related compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, were attributed to its adsorption on the metal surface, which fits the Langmuir isotherm model . These properties, including solubility, melting point, and stability, would need to be experimentally determined for "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" to fully understand its potential applications.
科学的研究の応用
Anticancer Properties
1,3,4-thiadiazole compounds, including derivatives similar to 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine, have been extensively researched for their anticancer properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines. In particular, certain compounds in this series exhibited strong DNA protective abilities and antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020). Additionally, novel 1,3,4-thiadiazole derivatives with amide moieties have shown in vitro antitumor activities against various human tumor cell lines, suggesting their potential in cancer treatment (Almasirad et al., 2016).
Antitubercular and Antimicrobial Activities
The 1,3,4-thiadiazole core, including derivatives like 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine, has been utilized in the design and synthesis of novel compounds for antitubercular and antimicrobial applications. Research has revealed significant antitubercular activities in certain synthesized 1,3,4-thiadiazole derivatives (Chandra Sekhar et al., 2019). Additionally, some derivatives have been evaluated for their antimicrobial properties against pathogenic bacterial and fungal strains, demonstrating moderate activities (Sah et al., 2014).
Corrosion Inhibition
1,3,4-thiadiazole derivatives have also been investigated for their potential as corrosion inhibitors. Studies have shown that these compounds, including structures similar to 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine, can effectively inhibit corrosion in different environments. For example, a study on mild steel in an acidic environment indicated significant corrosion protection performance (Attou et al., 2020). Another study found that thiadiazole derivatives are effective inhibitors for copper corrosion in acidic solutions (Tang et al., 2009).
Antiviral and Antiparasitic Applications
The structural versatility of 1,3,4-thiadiazole derivatives, akin to 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine, allows for their exploration in antiviral and antiparasitic research. For example, certain derivatives have shown potential antiviral activity against tobacco mosaic virus (Chen et al., 2010). Furthermore, novel compounds in this class have been evaluated for their antileishmanial activity, particularly against Leishmania major (Tahghighi et al., 2013).
特性
IUPAC Name |
5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS2/c1-9-2-3-10-5-8-7-4(6)11-5/h2-3H2,1H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADGUGNMCXLLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393188 |
Source


|
| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |
CAS RN |
82381-77-9 |
Source


|
| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


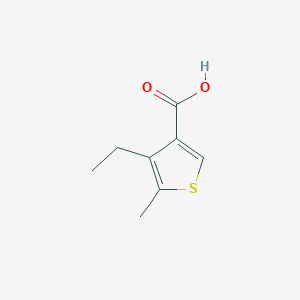

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
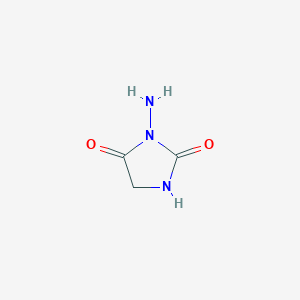
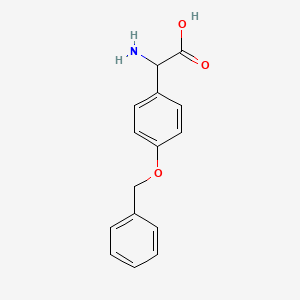
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
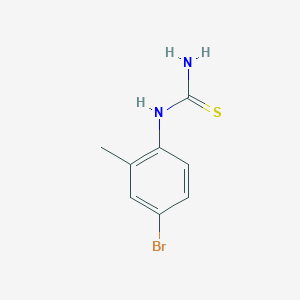
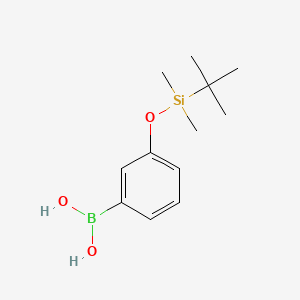
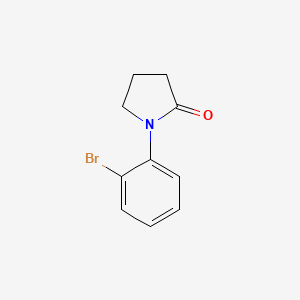
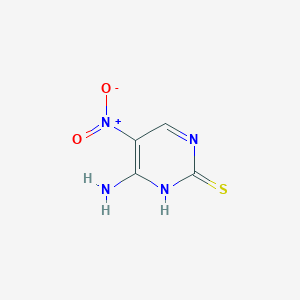
![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
